5-bromo-N-(3-ethylpent-1-yn-3-yl)thiophene-2-carboxamide
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Overview
Description
5-bromo-N-(3-ethylpent-1-yn-3-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . The compound features a thiophene ring substituted with a bromo group and a carboxamide group, making it a valuable molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-ethylpent-1-yn-3-yl)thiophene-2-carboxamide typically involves the following steps:
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Formation of the Thiophene Ring: : The thiophene ring can be synthesized using various methods such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
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Bromination: : The thiophene ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst to introduce the bromo group at the desired position .
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Carboxamide Formation: This can be achieved by reacting the brominated thiophene with an appropriate amine under suitable conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3-ethylpent-1-yn-3-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
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Substitution Reactions: : The bromo group can be substituted with other functional groups using nucleophilic substitution reactions .
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Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions to form different derivatives .
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Coupling Reactions: : The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira coupling to form more complex molecules .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Coupling Reactions: Palladium catalysts are commonly used in the presence of bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides, nitriles, or amines, while coupling reactions can produce biaryl or alkyne derivatives .
Scientific Research Applications
5-bromo-N-(3-ethylpent-1-yn-3-yl)thiophene-2-carboxamide has several scientific research applications:
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Medicinal Chemistry: : The compound is studied for its potential as a pharmacophore in drug design. Thiophene derivatives are known for their anticancer, anti-inflammatory, and antimicrobial properties .
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Material Science: : The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
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Industrial Chemistry: : It serves as an intermediate in the synthesis of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-ethylpent-1-yn-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(3-ethylpent-1-yn-3-yl)thiophene-2-carboxamide: Unique due to its specific substitution pattern and potential biological activities.
Thiophene-2-carboxamide: Lacks the bromo and ethylpentynyl groups, resulting in different chemical and biological properties.
5-bromo-thiophene-2-carboxamide: Similar but lacks the ethylpentynyl group, affecting its reactivity and applications.
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C12H14BrNOS |
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Molecular Weight |
300.22 g/mol |
IUPAC Name |
5-bromo-N-(3-ethylpent-1-yn-3-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H14BrNOS/c1-4-12(5-2,6-3)14-11(15)9-7-8-10(13)16-9/h1,7-8H,5-6H2,2-3H3,(H,14,15) |
InChI Key |
ODTSNMNLAYGUDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)C1=CC=C(S1)Br |
solubility |
18.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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